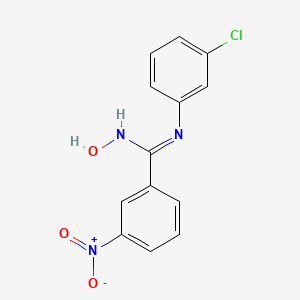

N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3-chlorophenyl)-N’-hydroxy-3-nitrobenzenecarboximidamide” is a complex organic molecule. It contains a nitro group (-NO2), a hydroxy group (-OH), and a chlorophenyl group (a benzene ring with a chlorine atom), all attached to a central benzenecarboximidamide structure .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The nitro group is often involved in redox reactions, while the amide group can participate in hydrolysis and condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis and Characterization of Compounds: Studies have focused on the synthesis and characterization of various organic compounds and their potential applications. For instance, the synthesis of methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate, a promising intermediate for Clopidrogel synthesis, an antiplatelet drug, involved molecular interactions such as C—H⋯O and Cl⋯O contacts (Li, Xu, & Zhang, 2012). Additionally, the synthesis, characterization, and antimicrobial activities of organotin(IV) complexes of Schiff bases with ONO-type donor atoms have been explored (Yenişehirli et al., 2010).

Chemical Reactions and Metabolism

- Chemical Reactions and Mechanisms: Research includes the investigation of chemical reactions such as the N-oxidation of 4-chloroaniline by prostaglandin synthase, leading to the formation of N-(4-chlorophenyl)-hydroxylamine and 1-chloro-4-nitrosobenzene (Golly & Hlavica, 1985). Additionally, pathways of nitrosobenzene reduction by thiols in alcoholic media have been studied, revealing insights into the formation of azoxybenzenes and anilines from reactions with 4-chloronitrosobenzene and benzenethiol (Montanari, Paradisi, & Scorrano, 1999).

Potential Therapeutic Applications

- Drug Development and Therapeutics: Compounds similar to N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide have been investigated for therapeutic applications. For example, the synthesis and study of N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine have shown potential as a drug candidate against SARS-CoV-2 (Kumar & Choudhary, 2022).

Safety And Hazards

Propiedades

IUPAC Name |

N'-(3-chlorophenyl)-N-hydroxy-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c14-10-4-2-5-11(8-10)15-13(16-18)9-3-1-6-12(7-9)17(19)20/h1-8,18H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPJUGLPZHUWHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NC2=CC(=CC=C2)Cl)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N'-hydroxy-3-nitrobenzenecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2422352.png)

![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-phenylbutanamide](/img/structure/B2422356.png)

![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)

![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)

![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

![8-bromo-3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2422362.png)

![4-Chloro-2-[(4-methoxybenzyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2422371.png)

![8-(5-Chloro-2-methoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2422372.png)

![[11]Cycloparaphenylene](/img/structure/B2422374.png)

![(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/no-structure.png)